1-(2-Bromo-3,3,3-trifluoropropyl)piperidine
Description
1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is a fluorinated piperidine derivative characterized by a bromine atom at the 2-position and a trifluoropropyl group at the 3-position of the propyl chain.
Properties
IUPAC Name |
1-(2-bromo-3,3,3-trifluoropropyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF3N/c9-7(8(10,11)12)6-13-4-2-1-3-5-13/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVNSMUEFJOGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine typically begins with the reaction of piperidine with 2-bromo-3,3,3-trifluoropropene.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Catalysts and Reagents: Common reagents used in the synthesis include hydrogen bromide and trifluoropropene.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity.
Purification: The product is typically purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.
Cycloaddition Reactions: It can also be involved in cycloaddition reactions to form various cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: Reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.
Major Products:
Substituted Piperidines: Products of nucleophilic substitution reactions include various substituted piperidines.
Cyclic Compounds: Cycloaddition reactions yield a range of cyclic compounds.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is used as a synthetic intermediate in the preparation of more complex fluorinated organic compounds.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals due to its unique chemical structure.
Industry:
Fluoropolymer Production: It is used as a monomer in the production of fluoropolymers, which have applications in various industries.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Analogues and Substituent Effects
1-(3-Bromopropyl)piperidine hydrobromide (CAS 58689-34-2)
- Structure : Features a bromine at the 3-position of the propyl chain and a hydrobromide salt.
- Properties: Molecular weight 287.03; soluble in chloroform, methanol, and DMSO.
- Applications: Used as a research chemical, likely in alkylation reactions or as a precursor for bioactive molecules.
1-(4-Bromo-2-(trifluoromethyl)phenyl)piperidine (CAS 1707367-67-6)
- Structure : Contains a bromine and trifluoromethyl group on a phenyl ring attached to piperidine.
- Properties : Higher molecular weight (308.14) due to the aromatic system.
- Applications : Marketed for medicinal purposes, likely as a kinase inhibitor or receptor antagonist. The aromatic trifluoromethyl group may enhance π-π stacking interactions in target binding compared to the aliphatic trifluoropropyl group in the target compound .
Phencyclidine (1-(1-Phenylcyclohexyl)piperidine, PCP)
- Structure : A cyclohexyl-phenyl group attached to piperidine.
- Properties: Known for analgesic and dissociative effects.
- Applications : Acts as an NMDA receptor antagonist. Unlike the target compound, PCP lacks halogen or fluorine substituents, which may reduce its metabolic stability and increase toxicity .
PARP Inhibitors (e.g., Compounds 15a-d)
- Structure: Piperidine derivatives with dimethylaminoethyl or tetramethyl substituents.
- Activity : Tertiary amines (e.g., 15a, 15c) exhibit superior PARP inhibitory activity compared to secondary amines. The trifluoropropyl group in the target compound may similarly enhance binding to PARP’s hydrophobic pockets, though direct evidence is lacking .
AMPA Receptor Ligands (e.g., Compound 5b)
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- CAS Number : 121217-46-7
- Molecular Formula : C8H10BrF3N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and influence signaling pathways critical for cellular functions. The compound's trifluoropropyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
A notable study identified a series of piperidine-based compounds that induced apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . The mechanism involves the inhibition of polo-like kinase 1 (Plk1), a critical regulator of mitosis, which is often overexpressed in cancer cells.
Antifungal Activity
In addition to anticancer properties, piperidine derivatives have demonstrated antifungal activity against resistant strains such as Candida auris. Compounds similar to this compound were tested for their efficacy against various fungal pathogens. The results indicated significant antifungal activity with minimal cytotoxicity towards human cells .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other piperidine derivatives and related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer & Antifungal | Not specified | Inhibition of Plk1 |
| Piperidine-based triazole derivatives | Antifungal | 0.24 - 0.97 | Disruption of plasma membrane integrity |
| Cetylpyridinium chloride | Antimicrobial | Not specified | Membrane disruption |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anticancer Screening : A study screened a library of drug-like molecules for their ability to inhibit Plk1 PBD interactions. Among the hits were several piperidine derivatives that showed promising results with IC50 values indicating effective inhibition .
- Fungal Pathogen Testing : Research on antifungal susceptibility profiling demonstrated that piperidine derivatives could effectively inhibit C. auris growth at low concentrations (MIC values ranging from 0.24 to 0.97 μg/mL), showcasing their potential as novel antifungal agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
